(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid
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Overview
Description
Tetranor-12®-hydroxyeicosatetraenoic acid is a metabolite derived from 12®-hydroxyeicosatetraenoic acid. It is produced through the metabolism of 12®-hydroxyeicosatetraenoic acid in corneal tissue, involving β-oxidation and the loss of four carbon atoms from the C-1 position . This compound is significant in various biological processes and has been studied for its potential roles in inflammation and other physiological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-12®-hydroxyeicosatetraenoic acid typically involves the oxidation of 12®-hydroxyeicosatetraenoic acid. The process includes several steps:
Oxidation: 12®-hydroxyeicosatetraenoic acid is subjected to β-oxidation, which involves the sequential removal of two-carbon units from the carboxyl end of the molecule.
Purification: The resulting product is purified using chromatographic techniques to isolate tetranor-12®-hydroxyeicosatetraenoic acid.
Industrial Production Methods
Industrial production of tetranor-12®-hydroxyeicosatetraenoic acid is less common due to its specific biological applications. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetranor-12®-hydroxyeicosatetraenoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more polar metabolites, while reduction can yield less oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tetranor-12®-hydroxyeicosatetraenoic acid is used as a reference compound for studying the metabolism of eicosanoids and related compounds.
Biology
Biologically, this compound is significant in studying the metabolic pathways of eicosanoids, which are involved in various physiological processes, including inflammation and immune responses.
Medicine
In medicine, tetranor-12®-hydroxyeicosatetraenoic acid is investigated for its potential roles in inflammatory diseases and other conditions where eicosanoids play a crucial role.
Industry
While its industrial applications are limited, it can be used in the development of analytical methods for detecting and quantifying eicosanoids in biological samples.
Mechanism of Action
Tetranor-12®-hydroxyeicosatetraenoic acid exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of inflammatory responses by modulating the activity of enzymes and receptors associated with eicosanoid metabolism. The exact molecular targets and pathways can vary, but they generally involve interactions with enzymes like cyclooxygenases and lipoxygenases.
Comparison with Similar Compounds
Similar Compounds
12®-hydroxyeicosatetraenoic acid: The precursor to tetranor-12®-hydroxyeicosatetraenoic acid, involved in similar biological processes.
12(S)-hydroxyeicosatetraenoic acid: An isomer with different stereochemistry, leading to distinct biological activities.
15-hydroxyeicosatetraenoic acid: Another eicosanoid with roles in inflammation and immune responses.
Uniqueness
Tetranor-12®-hydroxyeicosatetraenoic acid is unique due to its specific metabolic pathway and the loss of four carbon atoms from its precursor. This structural difference imparts distinct biological activities and makes it a valuable compound for studying eicosanoid metabolism and function.
Properties
CAS No. |
135271-51-1 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-QCNAHCIUSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
8(R)-HHxTrE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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